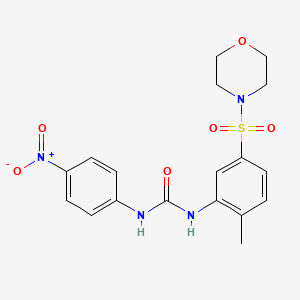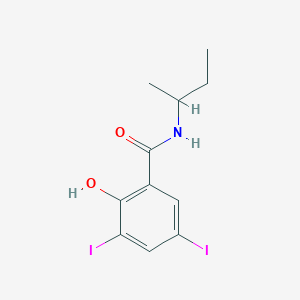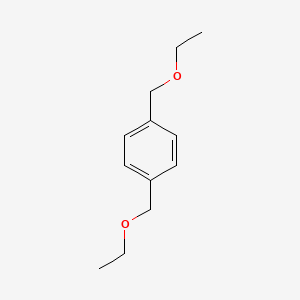![molecular formula C9H6F6 B14144533 4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene CAS No. 714-64-7](/img/structure/B14144533.png)
4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(trifluoromethyl)bicyclo[320]hepta-2,6-diene is a chemical compound with the molecular formula C₉H₆F₆ It is characterized by the presence of two trifluoromethyl groups attached to a bicyclic hepta-diene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(trifluoromethyl)bicyclo[320]hepta-2,6-diene typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
Industrial production of 4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.0]hepta-2,6-diene: Lacks the trifluoromethyl groups, resulting in different chemical and physical properties.
4,4-Dimethylbicyclo[3.2.0]hepta-2,6-diene: Contains methyl groups instead of trifluoromethyl groups, leading to variations in reactivity and applications.
Uniqueness
4,4-Bis(trifluoromethyl)bicyclo[320]hepta-2,6-diene is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects
Propriétés
Numéro CAS |
714-64-7 |
|---|---|
Formule moléculaire |
C9H6F6 |
Poids moléculaire |
228.13 g/mol |
Nom IUPAC |
4,4-bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)7(9(13,14)15)4-3-5-1-2-6(5)7/h1-6H |
Clé InChI |
IDDRYYAUVAHKLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C1C=CC2(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


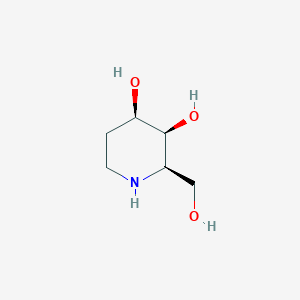

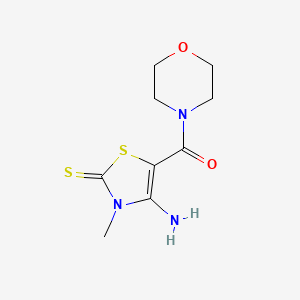

![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
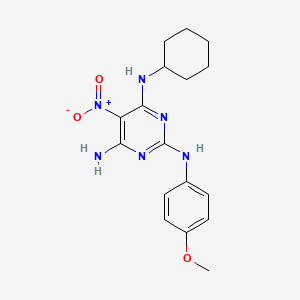
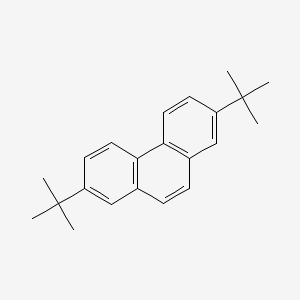
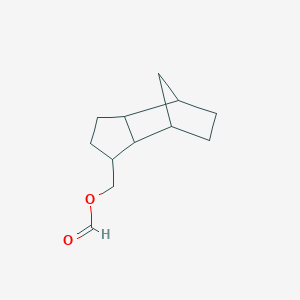
![2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14144501.png)
![1,6-Diethenylbicyclo[4.1.0]heptane](/img/structure/B14144503.png)
